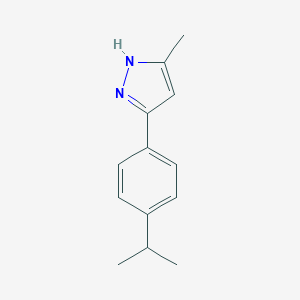

5-Methyl-3-p-isopropylphenylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-3-p-isopropylphenylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-p-isopropylphenylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable acid catalyst to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-3-p-isopropylphenylpyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

5-Methyl-3-p-isopropylphenylpyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 5-Methyl-3-p-isopropylphenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazole: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.

5-Methyl-1-phenyl-1H-pyrazole: Similar structure but without the 4-(propan-2-yl)phenyl group, leading to variations in reactivity and applications.

Uniqueness

5-Methyl-3-p-isopropylphenylpyrazole is unique due to the presence of both the methyl and 4-(propan-2-yl)phenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research and industrial applications.

Activité Biologique

5-Methyl-3-p-isopropylphenylpyrazole is a heterocyclic compound with potential biological activities that have garnered attention in scientific research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of this compound.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position. Its chemical formula is C15H18N2, and it has a molecular weight of 230.32 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of antimicrobial agents. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Study: A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with this compound significantly reduced levels of TNF-α and IL-6, markers of inflammation. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cytokine levels.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biochemical pathways involved in inflammation and microbial resistance:

- Inhibition of NF-kB Pathway: The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.

- Disruption of Bacterial Cell Membrane: Its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed in body tissues with a high volume of distribution.

- Metabolism: Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine as metabolites.

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Development of Antimicrobial Agents: Further exploration into its effectiveness against resistant strains of bacteria.

- Anti-inflammatory Drug Development: Investigating its potential as a treatment for chronic inflammatory diseases.

- Mechanistic Studies: Detailed studies to elucidate the precise mechanisms through which it exerts its biological effects.

Propriétés

IUPAC Name |

5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSNOXNONNFMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571573 |

Source

|

| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035092-07-9 |

Source

|

| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.